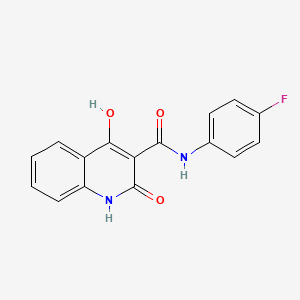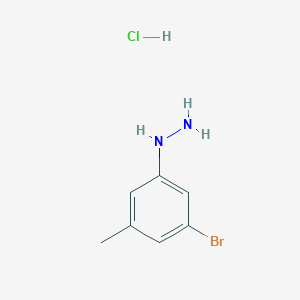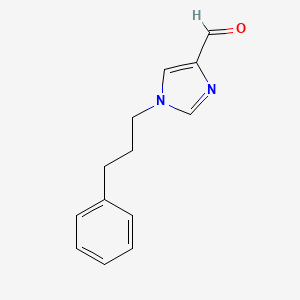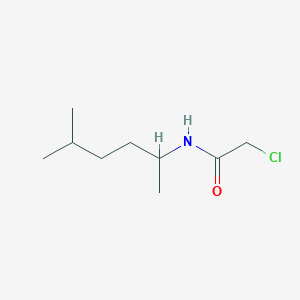
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a chemical compound that likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also appears to have a carboxamide group and a fluorophenyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the carboxamide group, and the attachment of the fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxamide group, and a fluorophenyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely include the formation of the quinoline ring, the introduction of the carboxamide group, and the attachment of the fluorophenyl group .
Scientific Research Applications
Met Kinase Inhibition
A study by Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to the advancement of one analogue into phase I clinical trials (Schroeder et al., 2009).
Analgesic Properties
Ukrainets et al. (2016) conducted a study where they synthesized new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. They found that replacing the benzyl phenyl ring with an isosteric heterocycle led to a notable increase in analgesic activity for certain derivatives (Ukrainets et al., 2016).
Anti-inflammatory and Immunological Activities
Sultana et al. (2013) identified that certain 1,4-dihydroquinoline-3-carboxamide and 1,4-dihydroquinoline-3-carbohydrazide derivatives of gatifloxacin exhibited potent anti-inflammatory effects. These compounds showed significant effects on the oxidative burst activity of phagocytes and T-cell proliferation, suggesting their potential as immunomodulatory agents (Sultana et al., 2013).
CFTR Potentiator for Cystic Fibrosis
Hadida et al. (2014) discovered a quinolinone-3-carboxamide, which was identified as a potent CFTR potentiator. This compound, known as VX-770 (ivacaftor), has been approved by the FDA for treating cystic fibrosis patients with a specific genetic mutation. This highlights the therapeutic potential of this class of compounds in genetic disorders (Hadida et al., 2014).
Antimicrobial Activities
A study by Patel and Patel (2010) synthesized and evaluated the antimicrobial activities of certain fluoroquinolone-based 4-thiazolidinones derivatives. They found these compounds to possess significant antibacterial and antifungal activities, demonstrating the potential of these derivatives in treating infectious diseases (Patel & Patel, 2010).
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-14(20)11-3-1-2-4-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQWDHJNINIZPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2356079.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)


![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2356089.png)
![3-[(E)-3-(4-methoxyanilino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2356090.png)

![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2356095.png)



